![molecular formula C23H19N5O4 B2781660 甲酸甲酯-2-(1-甲基-2,4-二氧代-7,8-二苯基-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)乙酸酯 CAS No. 887880-81-1](/img/no-structure.png)

甲酸甲酯-2-(1-甲基-2,4-二氧代-7,8-二苯基-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C23H19N5O4 and its molecular weight is 429.436. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

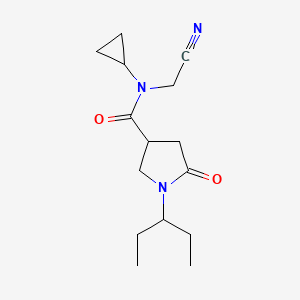

Analgesic Properties

Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate: and its analogs have been studied for their analgesic potential. Researchers have explored modifications in the benzene moiety of the molecule to enhance its pain-relieving properties . Notably, substituents at position 7 have shown effectiveness, regardless of their specific nature.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between molecular structure and biological activity is crucial. By synthesizing various analogs and analyzing their pharmacological effects, scientists have gained insights into SAR for this compound class. Techniques like NMR (both 1H and 13C) and mass spectrometry have been employed to elucidate the substituent’s true position within the benzothiazine core .

Salt Formation and Conformational Changes

Single-crystal X-ray diffraction analysis revealed intriguing aspects of salt formation. The process occurs first through the cyclic sulfamide group and subsequently through the 4-hydroxyl group. Importantly, this salt formation leads to significant conformational rearrangements of the molecule .

Preparative Separation

The synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (a related compound) results in a mixture of the major product and its 1-ethyl-substituted analog. Researchers have proposed effective preparative separation methods to isolate these compounds .

Hydrolysis and Synthesis of Acid Derivatives

Varying reaction conditions during alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate allows successful synthesis of its monohydrate, sodium salt, and other derivatives. Nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis have been instrumental in these studies .

Beyond Analgesia: Exploring Other Biological Activities

While analgesia remains a prominent focus, researchers continue to explore other biological activities associated with this compound. Investigating its interactions with receptors, enzymes, and cellular pathways may reveal additional therapeutic potential.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine with methyl 2-bromoacetate, followed by hydrolysis of the resulting ester to yield the final product.", "Starting Materials": [ "2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine", "Methyl 2-bromoacetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine (1.0 equiv) and methyl 2-bromoacetate (1.2 equiv) in dry ethanol and add a catalytic amount of triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in water. Acidify the solution with dilute hydrochloric acid to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a mixture of ethanol and water and add a solution of sodium hydroxide in water. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |

CAS 编号 |

887880-81-1 |

分子式 |

C23H19N5O4 |

分子量 |

429.436 |

IUPAC 名称 |

methyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate |

InChI |

InChI=1S/C23H19N5O4/c1-25-20-19(21(30)27(23(25)31)14-18(29)32-2)26-13-17(15-9-5-3-6-10-15)28(22(26)24-20)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3 |

InChI 键 |

XXQWGUULIVGEBB-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Bromophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2781582.png)

![1-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime](/img/structure/B2781584.png)

![5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2781585.png)

![3-(2-morpholino-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2781589.png)

![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2781590.png)

![3-(cyclopropylsulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2781594.png)

![N-({4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methyl)prop-2-enamide](/img/structure/B2781595.png)

![[(1R,5S,6R,10R,11S,12R,15R,16R,18S)-18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] propanoate](/img/structure/B2781596.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2781597.png)

![7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2781598.png)